![molecular formula C24H27ClN4O2S B2481607 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 443348-24-1](/img/no-structure.png)

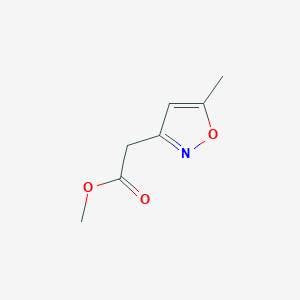

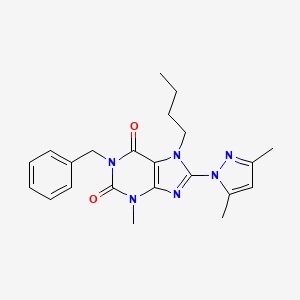

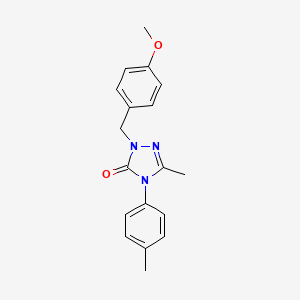

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

- The compound, featuring a 2-amino-3H-quinazolin-4-one scaffold, is part of a series of molecules with significant physiological and pharmaceutical relevance. A derivative of this compound series, 6-amino-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, is synthesized by hydrogenation of its nitro derivative, primarily used as a key building block for potent antagonists of the fibrinogen receptor. The synthesis process involves a sequential process, C-N cross-coupling, and intramolecular amidation, using 2-bromo-5-nitrobenzoic acid methyl ester and 4-Boc-piperazine-1-carboxamidine as key components. The method shows potential for designing various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).

Pharmacological Applications

- Quinazoline derivatives containing piperazine analogs, synthesized via substitution reactions, exhibit potent antiproliferative activities against various cell lines. Specifically, a derivative named C9 has shown remarkable biological activity against A549 and PC-3 cells, almost equivalent to the control gefitinib, indicating its potential as an antitumor agent (Li et al., 2020).

- Some quinazoline derivatives exhibit significant antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating their potential as antimicrobial agents (Kale & Durgade, 2017).

- A series of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines and piperidines incorporating a 1,3,5-triazine moiety have been synthesized and shown noteworthy antimicrobial activity, suggesting their potential as a novel class of antimicrobial agents (Patel et al., 2012).

Quality Control and Synthesis Optimization

- A quality control method has been developed for a leader compound among derivatives of triazoloquinazolinones, which shows promise as an antimalarial agent. The quality control includes various indicators such as solubility, identification using infrared and ultraviolet spectroscopy, related impurities, and assay by potentiometric titration, ensuring the integrity and effectiveness of the compound for further in-depth studies (Danylchenko et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)phenol, have been found to interact with the estrogen receptor beta .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with the 5-hydroxytryptamine receptor 2a . This interaction could potentially affect serotonin signaling pathways, which play crucial roles in mood regulation, sleep, and cognition .

Pharmacokinetics

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain compounds need to be stored in dark places and under an inert atmosphere to maintain their stability .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol, followed by the reaction of the resulting intermediate with 4-(3-chlorophenyl)piperazine and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4(3H)-quinazolinone", "3-bromo-1-hexanethiol", "4-(3-chlorophenyl)piperazine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4(3H)-quinazolinone with 3-bromo-1-hexanethiol in the presence of a base such as potassium carbonate to form the intermediate 3-(6-hexylsulfanyl-2-quinazolinyl)thiopropanoic acid.", "Step 2: Reaction of the intermediate with 4-(3-chlorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylthio-1H-quinazolin-4-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as m-chloroperbenzoic acid (MCPBA) to form the final product '3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

CAS番号 |

443348-24-1 |

分子式 |

C24H27ClN4O2S |

分子量 |

471.02 |

IUPAC名 |

3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C24H27ClN4O2S/c25-18-7-6-8-19(17-18)27-13-15-28(16-14-27)22(30)11-2-1-5-12-29-23(31)20-9-3-4-10-21(20)26-24(29)32/h3-4,6-10,17H,1-2,5,11-16H2,(H,26,32) |

InChIキー |

PFUUSXBRNLFTMT-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)

![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)

![6-Bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B2481532.png)

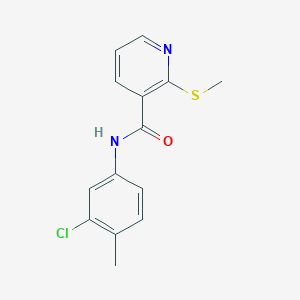

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)